molecular formula C9H18N2O2 B1624729 1-(1,4-Dioxan-2-ylmethyl)piperazine CAS No. 329217-47-2

1-(1,4-Dioxan-2-ylmethyl)piperazine

Cat. No.: B1624729
CAS No.: 329217-47-2
M. Wt: 186.25 g/mol
InChI Key: IZXANIROTRBABE-UHFFFAOYSA-N
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Description

1-(1,4-Dioxan-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine family It is characterized by the presence of a piperazine ring substituted with a 1,4-dioxane moiety

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dioxan-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, alkylating agents, and other electrophiles under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(1,4-Dioxan-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Piperazine: The simplest member of the piperazine family, used as an anthelmintic.

    1-(2-Hydroxyethyl)piperazine: A derivative with a hydroxyethyl group, used in the synthesis of pharmaceuticals.

    1-(2-Methoxyethyl)piperazine: A derivative with a methoxyethyl group, used in medicinal chemistry.

Uniqueness: 1-(1,4-Dioxan-2-ylmethyl)piperazine is unique due to the presence of the 1,4-dioxane moiety, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-11(4-2-10-1)7-9-8-12-5-6-13-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXANIROTRBABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2COCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441366
Record name 1-(1,4-dioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329217-47-2
Record name 1-(1,4-dioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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